(S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
(3S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9;/h1-2,4,7H,3,5-6,10H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPXMCOLNKQQPZ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Nitropyridine Group: The nitropyridine group can be introduced through nitration reactions of pyridine derivatives, followed by coupling with the pyrrolidine ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitropyridine group can undergo oxidation reactions, potentially forming nitro-oxide derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Nitro-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine:
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The nitropyridine group can interact with enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidine ring may also play a role in binding to these targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variants and Enantiomers
The compound’s structural analogs differ in substituent positions, aromatic systems (pyridine vs. benzene), and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Commercial Comparison
Functional and Pharmacological Differences
- Enantiomeric Pairs : The (S)- and (R)-enantiomers of 3-nitropyridinyl derivatives exhibit distinct biological activities. For example, (R)-isomers are often prioritized in receptor-binding studies due to stereospecific interactions (e.g., allosteric modulation of mGlu receptors) .
- Nitro Position : The 3-nitropyridinyl group in the target compound offers a planar aromatic system with strong electron-withdrawing effects, enhancing stability compared to nitrobenzene derivatives .
- Fluorine Substitution : Analogs like (S)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride introduce fluorine to improve metabolic stability and bioavailability .
Biological Activity
(S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, with the CAS Number 1233860-07-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on a review of the literature.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a nitropyridine group , which is crucial for its biological activity. The molecular formula is , and it has a molecular weight of 244.68 g/mol. Its structural characteristics allow for interactions with various biological targets.
The biological activity of (S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is primarily attributed to its interaction with specific enzymes and receptors . The nitropyridine moiety can facilitate binding to targets involved in various biochemical pathways, potentially leading to inhibition or activation of their functions.
1. Anticancer Activity
Recent studies have indicated that nitro-containing compounds, including (S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, exhibit antitumor properties . They can inhibit the growth of cancer cells by interfering with cell cycle progression and inducing apoptosis.
2. Antimicrobial Activity
The compound has shown potential against various bacterial strains. Nitro compounds are known for their antimicrobial properties , which can be enhanced through structural modifications. In vitro studies suggest that (S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride can inhibit the growth of both Gram-positive and Gram-negative bacteria.
3. Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter levels or protection against oxidative stress.
Research Findings and Case Studies
Synthesis Methods
The synthesis of (S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Nitropyridine Group : Nitration reactions are employed to modify pyridine derivatives before coupling them with the pyrrolidine ring.
- Hydrochloride Salt Formation : The final product is obtained by reacting the amine with hydrochloric acid.
Applications
The diverse biological activities of (S)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride suggest potential applications in:
- Cancer therapy : As a lead compound for developing novel anticancer agents.
- Antimicrobial formulations : To combat resistant bacterial strains.
- Neuropharmacology : As a candidate for neuroprotective drugs.
Q & A
Q. What computational tools predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking (AutoDock Vina) models binding to mGlu receptor allosteric pockets.
- MD simulations (GROMACS) assess stability of receptor-ligand complexes over 100 ns.
- QSAR models correlate substituent effects (e.g., nitro position) with activity .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
